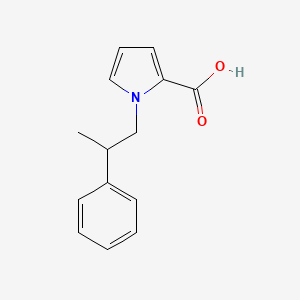
4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds and its behavior under various conditions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
Research on similar pyrimidine derivatives, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, highlights their crystal and molecular structures. These compounds demonstrate substantial hydrogen-bonding interactions leading to layer structures in their crystal formations. Such studies provide foundational knowledge for understanding the chemical behavior and potential applications of pyrimidine derivatives in material science and drug design (Odell et al., 2007).
Hydrogen Bonding and Molecular Interaction
Further research on 2-benzylamino-4-benzyloxy-6-methylpyrimidine and related compounds showcases their ability to form hydrogen bonds and pi-stacked chains, which are crucial for developing new pharmaceuticals and understanding molecular interactions (Glidewell et al., 2003).
Synthesis and Anticancer Applications
The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the anticancer drug dasatinib, illustrates the pharmaceutical relevance of pyrimidine derivatives. This research highlights the synthesis process and optimal conditions, demonstrating the compound's role in drug development (Guo Lei-ming, 2012).
Antimicrobial Activity
Studies on 2-Arylsulphonamidopyrimidines derived from benzenesulfonylchloride and 2-amino-4-hydroxy/chloro- 6-methylpyrimidine show promising antimicrobial activity. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Kartik et al., 2014).
Regioselective Chlorination
Research on the regioselective chlorination of 3,4-dihydropyrimidin-2(1H)-ones, including derivatives of 4-aryl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, provides insights into chemical modifications that enhance the compounds' reactivity and potential applications in synthesis (Tale et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(phenylmethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-10-15-12(7-13(14)16-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDIESCMBIHEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(azetidin-3-yl)methyl]cyclobutanamine](/img/structure/B1474651.png)

amine](/img/structure/B1474655.png)



![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)
![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)


